molecular formula C11H18N2O7 B562904 2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid CAS No. 1076199-16-0

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid

Cat. No.: B562904
CAS No.: 1076199-16-0
M. Wt: 290.272
InChI Key: XCFFIJUYJMERIS-UHFFFAOYSA-N
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Description

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a carboxyethylamino group, and a keto group on a propanoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected amine is then subjected to a series of reactions, including alkylation and carboxylation, to introduce the carboxyethylamino and keto groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Trifluoroacetic acid is often used to remove the Boc group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a drug precursor or prodrug.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-hydroxypropanoic Acid: Similar structure but with a hydroxyl group instead of a keto group.

    2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-methylpropanoic Acid: Similar structure but with a methyl group instead of a keto group.

Uniqueness

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid is unique due to the presence of the keto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-carboxyethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O7/c1-11(2,3)20-10(19)13-7(9(17)18)8(16)12-5-4-6(14)15/h7H,4-5H2,1-3H3,(H,12,16)(H,13,19)(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFFIJUYJMERIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)NCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661816
Record name N-(tert-Butoxycarbonyl)-3-oxidanylideneseryl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-16-0
Record name 2-Carboxy-N-[(1,1-dimethylethoxy)carbonyl]glycyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-oxidanylideneseryl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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